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For Researchers, Scientists, and Drug Development Professionals

Chromic acid and its derivatives are powerful oxidizing agents that have long served as vital

tools in organic synthesis. The ability of hexavalent chromium (Cr(VI)) reagents to convert

primary and secondary alcohols into carboxylic acids and ketones, respectively, has been

fundamental in the construction of complex molecules, including pharmaceutical intermediates.

This technical guide provides an in-depth exploration of the core principles governing the

oxidizing power of chromic acid, featuring detailed experimental protocols, quantitative data

for reaction analysis, and visualizations of key mechanistic pathways.

Core Principles of Chromic Acid Oxidation
Chromic acid (H₂CrO₄) is typically generated in situ from the addition of a chromium(VI)

source, such as chromium trioxide (CrO₃) or sodium/potassium dichromate

(Na₂Cr₂O₇/K₂Cr₂O₇), to an acidic aqueous solution.[1][2] The potency of chromic acid as an

oxidant is rooted in the high oxidation state (+6) of the chromium atom and is quantified by its

standard electrode potential.

Electrochemical and Thermodynamic Data
The oxidizing strength of chromic acid is fundamentally described by the standard electrode

potential (E°) of the dichromate/chromium(III) redox couple in acidic solution. This value

provides a quantitative measure of the thermodynamic driving force for the oxidation reaction.
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Redox Half-Reaction Standard Electrode Potential (E°)

Cr₂O₇²⁻(aq) + 14H⁺(aq) + 6e⁻ ⇌ 2Cr³⁺(aq) +

7H₂O(l)
+1.33 V

Table 1: Standard Electrode Potential of the

Dichromate Ion in Acidic Solution.

Reaction Mechanisms and Pathways
The oxidation of alcohols by chromic acid proceeds through the formation of a key

intermediate, the chromate ester. The subsequent decomposition of this ester is the rate-

determining step and involves the cleavage of the α-carbon-hydrogen bond.[3]

The general mechanism involves two main stages:

Formation of the Chromate Ester: The alcohol oxygen acts as a nucleophile, attacking the

electrophilic chromium atom of chromic acid. Following proton transfers, a chromate ester

is formed.[1]

Elimination Step: A base (often water) abstracts the proton from the carbon bearing the

hydroxyl group (the α-carbon). This initiates an elimination reaction, leading to the formation

of a carbon-oxygen double bond (the carbonyl group) and the reduction of chromium from

Cr(VI) to Cr(IV).[3]

The Cr(IV) species formed is unstable and undergoes further reactions to ultimately yield the

thermodynamically stable Cr(III) ion, which is observed as a green solution.[4]

Step 1: Chromate Ester Formation Step 2: Elimination & Oxidation

R₂CHOH
(Alcohol)

R₂CH-O-CrO₃H
(Chromate Ester)

+ H₂CrO₄

- H₂O

H₂CrO₄

(Chromic Acid)

H₂O
(Base)

R₂C=O
(Ketone/Aldehyde)Abstracts α-H

H₂CrO₃

(Cr(IV) species)
Cr(VI) → Cr(IV)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b076003?utm_src=pdf-body
https://en.wikipedia.org/wiki/Jones_oxidation
https://www.benchchem.com/product/b076003?utm_src=pdf-body
https://chemistnotes.com/organic/chromic-acid-oxidation-mechanism-and-examples/
https://en.wikipedia.org/wiki/Jones_oxidation
https://www.organic-chemistry.org/namedreactions/jones-oxidation.shtm
https://www.benchchem.com/product/b076003?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076003?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1. General Mechanism of Alcohol Oxidation by Chromic Acid.

Key Experimental Protocols and Reagent Systems
The specific outcome of a chromic acid oxidation—whether a primary alcohol yields an

aldehyde or a carboxylic acid—is highly dependent on the reaction conditions, particularly the

presence or absence of water.[5] This has led to the development of several named reactions

and reagent systems tailored for specific synthetic goals.

Jones Oxidation: Aqueous Conditions for Strong
Oxidation
The Jones oxidation utilizes a solution of chromium trioxide in aqueous sulfuric acid and

acetone.[3] The presence of water allows for the hydration of the initially formed aldehyde to a

gem-diol, which is then further oxidized to a carboxylic acid.[6] This makes the Jones reagent a

strong oxidizing agent, suitable for converting primary alcohols to carboxylic acids and

secondary alcohols to ketones.[7][8]

This protocol is adapted from Organic Syntheses.

Reagent Preparation (Jones Reagent): In a beaker, dissolve 67 g of chromium trioxide

(CrO₃) in 125 mL of distilled water. Cool the solution in an ice-water bath and slowly add 58

mL of concentrated sulfuric acid (H₂SO₄) with stirring. The total volume should not exceed

225 mL.

Reaction Setup: In a large flask equipped with a mechanical stirrer and a dropping funnel,

dissolve 64 g (0.5 mole) of cyclooctanol in 250 mL of acetone. Cool the solution to between

0°C and 5°C using an ice-water bath.

Oxidation: Add the prepared Jones reagent dropwise to the stirred alcohol solution at a rate

that maintains the reaction temperature below 35°C. The orange color of the Cr(VI) reagent

will disappear as it is consumed, and a green precipitate of chromium salts will form.

Continue addition until a faint orange color persists in the supernatant, indicating a slight

excess of the oxidant.

Quenching: Once the reaction is complete, add isopropyl alcohol dropwise to the mixture

until the orange color is discharged and the solution is uniformly green. This step quenches
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the excess oxidant.

Work-up: Decant the acetone solution from the green chromium salts. Rinse the salts with

additional acetone and combine the acetone portions. Neutralize the solution by cautiously

adding sodium bicarbonate (NaHCO₃) until the pH is neutral. Filter the mixture to remove the

inorganic salts.

Isolation: Concentrate the acetone filtrate by distillation. Extract the residue with ether, wash

the combined ether extracts with saturated sodium chloride solution, and then with water.

Dry the ether layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the ether

by distillation to yield the crude cyclooctanone. Further purification can be achieved by

vacuum distillation.
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Figure 2. Experimental Workflow for the Jones Oxidation.

Sarett and Collins Oxidations: Anhydrous Conditions for
Selective Aldehyde Synthesis
To prevent the over-oxidation of primary alcohols to carboxylic acids, anhydrous (water-free)

conditions are necessary. The Sarett and Collins reagents were developed for this purpose.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b076003?utm_src=pdf-body-img
https://en.wikipedia.org/wiki/Sarett_oxidation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076003?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sarett Reagent: A complex of chromium trioxide and pyridine (CrO₃·2C₅H₅N), typically used

with pyridine as the solvent.[5][9]

Collins Reagent: The same CrO₃·2C₅H₅N complex, but used in a less basic solvent,

dichloromethane (CH₂Cl₂), which often improves yields and simplifies product isolation.[10]

These reagents are milder and more selective for the oxidation of primary alcohols to

aldehydes.[5]

This protocol is based on the Ratcliffe variation, which is safer than isolating the pyrophoric pre-

formed complex.

Reaction Setup: In a dry, three-necked flask equipped with a mechanical stirrer and under a

nitrogen atmosphere, add 6 equivalents of anhydrous chromium trioxide (CrO₃) to a solution

of 12 equivalents of anhydrous pyridine in anhydrous dichloromethane (CH₂Cl₂). Stir the

mixture at room temperature for 15-30 minutes to form the deep-red Collins reagent in situ.

Oxidation: Dissolve 1 equivalent of the primary or secondary alcohol in dichloromethane and

add it to the prepared reagent mixture in one portion. Stir the reaction at room temperature.

The reaction progress can be monitored by thin-layer chromatography (TLC).

Work-up: Upon completion, decant the dichloromethane solution from the black, tarry

residue. Wash the residue several times with additional dichloromethane or ether. Combine

the organic layers.

Isolation: Wash the combined organic solution sequentially with 5% aqueous sodium

hydroxide (NaOH), 5% aqueous hydrochloric acid (HCl), 5% aqueous sodium bicarbonate

(NaHCO₃), and finally with saturated sodium chloride (brine). Dry the organic layer over

anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to

yield the crude aldehyde or ketone.
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Figure 3. Selectivity of Chromic Acid Reagents with Primary Alcohols.

Quantitative Analysis of Oxidizing Power
The rate and yield of chromic acid oxidations are influenced by the structure of the alcohol

substrate, including steric and electronic effects.

Reaction Kinetics and Substituent Effects
Kinetic studies provide valuable insight into the reaction mechanism. The oxidation of

secondary alcohols typically follows second-order kinetics, being first-order in both the alcohol

and chromic acid.[11] Electron-donating groups on the substrate generally accelerate the

reaction, while electron-withdrawing groups retard it. This is quantified by the Hammett

equation (log(k/k₀) = ρσ), where a negative rho (ρ) value indicates the buildup of positive

charge in the transition state, consistent with hydride-like transfer from the α-carbon.[12]
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Substrate (R-CH(OH)-CH₃) Solvent System
k₂ at 50°C (L mol⁻¹ s⁻¹) x
10⁵

R = H (Propan-2-ol) 70% Acetic Acid 4.04

R = CH₃ (Butan-2-ol) 70% Acetic Acid 6.49

R = C₂H₅ (Pentan-2-ol) 70% Acetic Acid 7.78

R = C₆H₅ (1-Phenylethanol) 70% Acetic Acid 184.9

R = n-Butoxy 70% Acetic Acid 0.505

Table 2: Second-order rate

constants for the oxidation of

substituted secondary alcohols

by chromic acid. Data adapted

from Venkatasubramanian &

Srinivasan (1969).[11]

Reaction Series ρ (rho) value Interpretation

Oxidation of substituted α-

phenylethanols
-1.16

Electron-donating groups

accelerate the reaction.

Oxidation of substituted

diarylcarbinols
-0.879

Moderate sensitivity to

electronic effects.

Table 3: Hammett ρ values for

chromic acid oxidation of

aromatic alcohols. A negative ρ

value indicates that the

reaction is favored by electron-

donating substituents. Data

from Lee et al. (1968)[13] and

Nave & Trahanovsky (1969).

[12]

Substrate Scope and Typical Yields
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The choice of reagent is critical for achieving the desired product in high yield. The following

table summarizes the expected outcomes and typical yields for different alcohol substrates.

Substrate Type Reagent System Primary Product Typical Yield (%)

Primary Alcohol Jones Reagent Carboxylic Acid High (typically >85%)

Primary Alcohol Collins/Sarett Reagent Aldehyde 87 - 98%[10]

Secondary Alcohol Jones Reagent Ketone High (typically >90%)

Secondary Alcohol Collins/Sarett Reagent Ketone 87 - 98%[10]

Tertiary Alcohol
Jones or Collins

Reagent

No reaction (under

mild conditions)
0%

Allylic/Benzylic

Alcohol
Jones Reagent

Aldehyde or

Carboxylic Acid
Variable

Allylic/Benzylic

Alcohol
Collins/Sarett Reagent Aldehyde High

Table 4: Summary of

Products and Typical

Yields in Chromic Acid

Oxidations. The

oxidation of primary

allylic and benzylic

alcohols with Jones

reagent can

sometimes be

stopped at the

aldehyde stage

because the aldehyde

is less prone to

hydration.[4]

Safety and Handling
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Chromium(VI) compounds are highly toxic, corrosive, and carcinogenic. All manipulations

involving chromic acid or its precursors must be conducted in a well-ventilated fume hood

while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab

coat, and chemical-resistant gloves. Care must be taken during the preparation of the Jones

reagent, as the addition of sulfuric acid to chromium trioxide is highly exothermic. Reaction

workups should include a quenching step (e.g., with isopropyl alcohol) to destroy any excess

Cr(VI) reagent. All chromium-containing waste must be disposed of according to institutional

and environmental safety regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b076003#understanding-the-oxidizing-power-of-
chromic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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